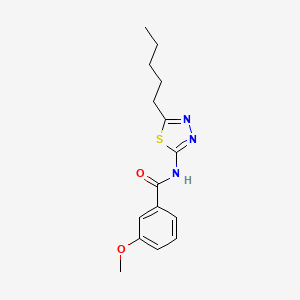
N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chloroaniline with 2,4-difluorobenzaldehyde in the presence of a base, followed by cyclization with a sulfur source to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorophenyl and difluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce cell death through apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
The presence of both chlorophenyl and difluorophenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other thiazole derivatives and contribute to its diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C15H9ClF2N2S |
|---|---|
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9ClF2N2S/c16-9-1-4-11(5-2-9)19-15-20-14(8-21-15)12-6-3-10(17)7-13(12)18/h1-8H,(H,19,20) |
Clave InChI |
IICFGVGHRQVGKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=CS2)C3=C(C=C(C=C3)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B12489751.png)
![N-{1-[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12489757.png)
![5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489765.png)
![2-({3-[(Thiophen-2-ylmethyl)amino]propyl}amino)ethanol](/img/structure/B12489767.png)
![N'-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B12489773.png)
![2-Oxo-2-phenylethyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12489777.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12489785.png)
![1-[(2S)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl]ethanone](/img/structure/B12489787.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12489790.png)
![{4-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B12489794.png)
![6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489796.png)
![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate](/img/structure/B12489811.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12489823.png)
